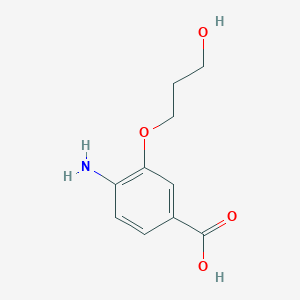

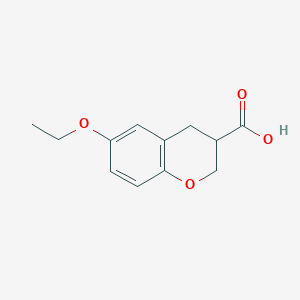

6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a chemical compound with the molecular formula C12H14O4 . It is related to the compound “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one”, which has a molecular weight of 192.21 .

Molecular Structure Analysis

The molecular structure of “6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” contains a total of 31 bonds. There are 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

The physical form of the related compound “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Organic Synthesis

6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: is utilized in organic synthesis, particularly in the synthesis of dihydrocoumarins via palladium-catalyzed coupling reactions . These compounds are valuable intermediates in the production of various organic molecules with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. It has been identified as a building block for the development of novel selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the pyrimidine de novo biosynthesis pathway, which is a validated drug target for malaria treatment .

Agriculture

The compound’s derivatives are explored for their potential use in agriculture. Its antioxidant properties are of particular interest for enhancing stress tolerance in crops and improving yield under adverse environmental conditions .

Material Science

In material science, the compound finds application in the development of new materials with specific optical properties. Its structure is key in the synthesis of compounds used in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Science

This compound is also significant in environmental science research. Its derivatives can be used to study the degradation of environmental pollutants and to develop novel methods for the remediation of contaminated sites .

Biochemistry

In biochemistry, the compound is used in antioxidant assays as a standard or positive control due to its potent antioxidant properties. It helps in assessing the role of oxidative injury in various biological processes, such as neuronal cell death and aging .

Pharmacology

Lastly, in pharmacology, the compound’s derivatives are being investigated for their therapeutic potential. They are studied for their efficacy as adjunctive therapy in the treatment of certain cancers and other diseases where oxidative stress plays a significant role .

Safety and Hazards

The related compound “6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

6-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-4,6,9H,2,5,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSWOAIRPOATM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2870727.png)

![Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2870729.png)

![2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2870731.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2870738.png)

![1-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]methanesulfonamide](/img/structure/B2870742.png)